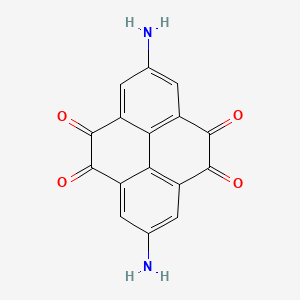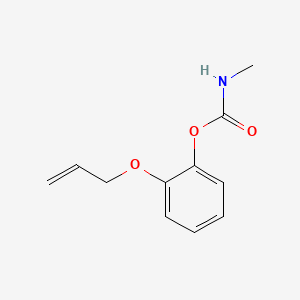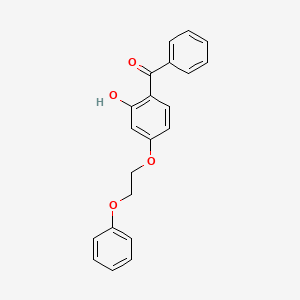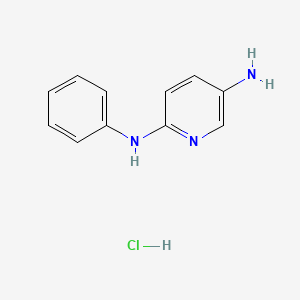
Chloroethoxymagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethoxymagnesium is an organometallic compound with the molecular formula C₂H₅ClMgO. It is a derivative of magnesium and is known for its reactivity and utility in various chemical reactions. This compound is often used in organic synthesis due to its ability to act as a nucleophile and participate in various transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethoxymagnesium can be synthesized through the reaction of magnesium with ethyl chloride in the presence of an ether solvent. The reaction typically proceeds as follows: [ \text{Mg} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{ClMg} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Chemical Reactions Analysis
Types of Reactions: Chloroethoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to its nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Solvents: Ether solvents like diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the reactive intermediate.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reacting this compound with an aldehyde typically yields a secondary alcohol.
Scientific Research Applications
Chloroethoxymagnesium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for research purposes.
Industry: It is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism by which chloroethoxymagnesium exerts its effects involves its role as a nucleophile. It attacks electrophilic centers in molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Ethylmagnesium chloride: Similar in structure but lacks the chloroethoxy group.
Methylmagnesium chloride: Another Grignard reagent with a methyl group instead of an ethyl group.
Phenylmagnesium bromide: Contains a phenyl group and bromide instead of ethyl and chloride.
Uniqueness: Chloroethoxymagnesium is unique due to its specific reactivity profile, which is influenced by the presence of both the chloro and ethoxy groups. This makes it particularly useful in certain synthetic applications where other Grignard reagents may not be as effective.
Properties
CAS No. |
25764-17-4 |
|---|---|
Molecular Formula |
C2H5ClMgO |
Molecular Weight |
104.82 g/mol |
IUPAC Name |
magnesium;ethanolate;chloride |
InChI |
InChI=1S/C2H5O.ClH.Mg/c1-2-3;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KRTCPMDBLDWJQY-UHFFFAOYSA-M |
Canonical SMILES |
CC[O-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


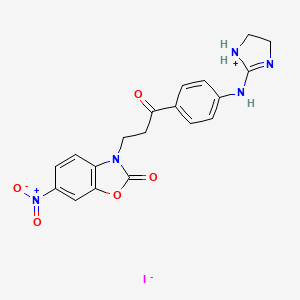
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
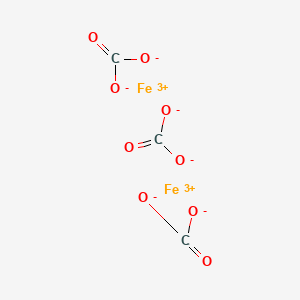
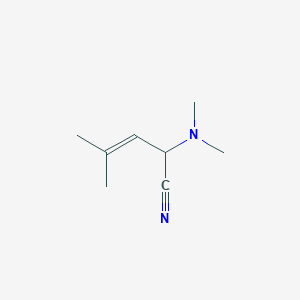
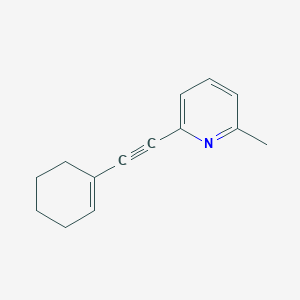
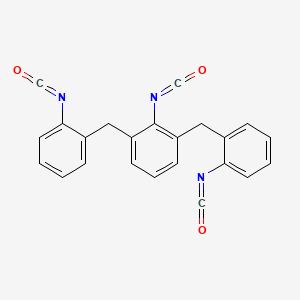
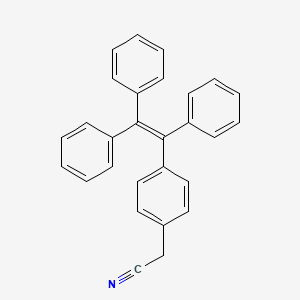
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
